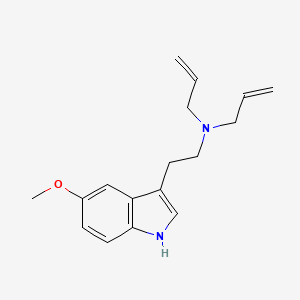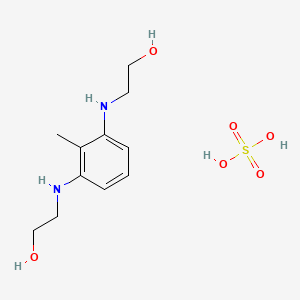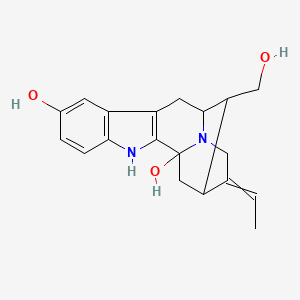
3-Hydroxysarpagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxysarpagine is a compound with the molecular formula C19H22N2O3 . It is a natural product derived from plants .
Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The InChI representation of its structure is InChI=1S/C19H22N2O3/c1-2-10-8-21-17-6-13-12-5-11 (23)3-4-16 (12)20-18 (13)19 (21,24)7-14 (10)15 (17)9-22/h2-5,14-15,17,20,22-24H,6-9H2,1H3/b10-2- .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 326.4 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 326.16304257 g/mol . The topological polar surface area is 79.7 Ų . It has a complexity of 567 .
Aplicaciones Científicas De Investigación
Hemodynamic Effects of Related Compounds : A study by Carvalho et al. (1969) discusses 3-Hydroxytyramine (dopamine) and its effectiveness in treating various shock states, including cardiogenic, traumatic, and hemorrhagic shock. This suggests that compounds like 3-Hydroxysarpagine may also influence hemodynamic responses.
Binding Site Characterization : Research by Heuring and Peroutka (1987) characterized a novel 3H-5-Hydroxytryptamine binding site in bovine brain membranes. This could be relevant for understanding how this compound might interact with similar binding sites.
Hydroxyurea in Clinical Trials : A paper by Thornburg et al. (2012) discusses the impact of hydroxyurea in clinical trials, which might be indirectly relevant to this compound due to the presence of the hydroxy group in its structure.
Effects on Estrogen Hydroxylation : A study by Michnovicz (1998) investigates the effects of Indole-3-Carbinol on estrogen 2-hydroxylation in women, which might provide insights into the metabolism and potential applications of this compound in similar contexts.
Statin Research and 3-Hydroxy Compounds : Research by Graaf et al. (2004) on statins, which are 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors, might offer insights into how this compound could be used in similar therapeutic contexts.
Propiedades
IUPAC Name |
15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-10-8-21-17-6-13-12-5-11(23)3-4-16(12)20-18(13)19(21,24)7-14(10)15(17)9-22/h2-5,14-15,17,20,22-24H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKZQZYHQGWZAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC4=C(C2(CC1C3CO)O)NC5=C4C=C(C=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is known about the occurrence of 3-hydroxysarpagine in Rauvolfia serpentina?
A1: this compound is a newly identified indole alkaloid found within the dried roots of Rauvolfia serpentina. [, ] Its discovery, alongside other novel compounds like N(b)-methylajmaline and N(b)-methylisoajmaline, expands the known phytochemical profile of this plant. [] You can find more information about its initial isolation and structural characterization in the cited research articles. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
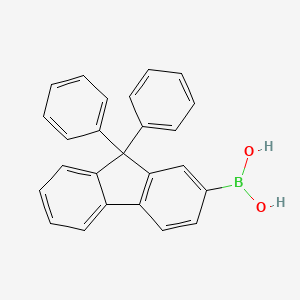


![2-Methyl-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B585163.png)
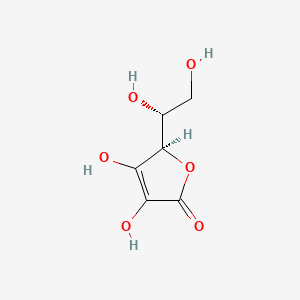
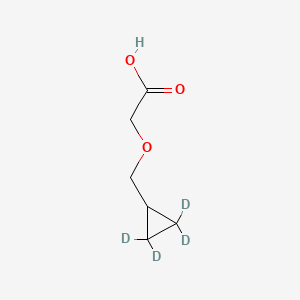
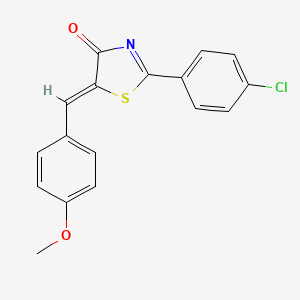
![tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B585177.png)
